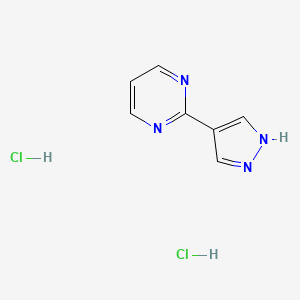
2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyrimidine derivatives. This compound is characterized by the presence of a pyrazole ring fused to a pyrimidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
作用機序
Target of Action
Pyrazole derivatives are known to exhibit a wide range of biological properties and are components of many medicines with anti-inflammatory, antidiabetic, analgesic, antitumor, and other pharmacological properties .
Mode of Action
It’s worth noting that pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to interact with a variety of biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Pyrazole derivatives are known to have a wide range of effects at the molecular and cellular level, including anti-inflammatory, antidiabetic, analgesic, antitumor, and other effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrimidine with hydrazine derivatives under controlled conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science
類似化合物との比較
Similar Compounds
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[5,1-c]-1,2,4-triazines
- Pyrazolo[1,5-a]-1,3,5-triazines
- Pyrazolo[3,4-b]pyridines
- Pyrazolo[3,4-b]pyrimidines
Uniqueness
2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride is unique due to its specific structural configuration, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
2-(1H-pyrazol-4-yl)pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4.2ClH/c1-2-8-7(9-3-1)6-4-10-11-5-6;;/h1-5H,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHXOLLYQYVRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CNN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














